1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL
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Overview
Description
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is an organic compound with a complex structure that includes multiple ether linkages and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3-Methylphenoxypropane: This involves the reaction of 3-methylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Synthesis of this compound: The final step involves the reaction of 3-methylphenoxypropane with 1,2-epoxypropane under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages may also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-{2-[2-(3-Methoxyphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with a methoxy group instead of a methyl group.
1-{2-[2-(4-Methylphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with the methyl group in the para position.
1-{2-[2-(3-Methylphenoxy)ethoxy]ethoxy}propan-1-OL: Similar structure but with ethoxy linkages instead of propoxy.
Uniqueness: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is unique due to its specific arrangement of ether linkages and the presence of a hydroxyl group. This combination of features contributes to its distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
89360-44-1 |
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Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
1-[2-[2-(3-methylphenoxy)propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C16H26O4/c1-5-16(17)19-10-13(3)18-11-14(4)20-15-8-6-7-12(2)9-15/h6-9,13-14,16-17H,5,10-11H2,1-4H3 |
InChI Key |
ZVGIQEPLBUZEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCC(C)OCC(C)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
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